molecular formula C23H18N2O5 B6016553 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione

Cat. No.: B6016553
M. Wt: 402.4 g/mol
InChI Key: XUUATDNUVQYVLT-AQTBWJFISA-N
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Description

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine-2,4-dione core substituted with various functional groups, including an ethoxyphenyl group, a hydroxy group, and a naphthylidene moiety

Properties

IUPAC Name

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-2-30-16-10-8-15(9-11-16)25-22(28)19(21(27)24-23(25)29)13-18-17-6-4-3-5-14(17)7-12-20(18)26/h3-13,28H,2H2,1H3,(H,24,27,29)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUATDNUVQYVLT-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=O)C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C(=O)C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through a cyclization reaction involving urea and a β-diketone precursor under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrimidine core.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Naphthylidene Moiety: The naphthylidene moiety can be attached through a condensation reaction between the pyrimidine core and a naphthaldehyde derivative, typically under acidic or basic conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The naphthylidene moiety can be reduced to a naphthylmethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Acidic or basic catalysts for condensation reactions

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a naphthylmethyl derivative

    Substitution: Formation of substituted pyrimidine derivatives

    Condensation: Formation of more complex pyrimidine-based structures

Scientific Research Applications

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.

    Materials Science: The compound’s structural properties may make it useful in the development of novel materials, such as organic semiconductors or photovoltaic materials.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethoxyphenyl)-6-hydroxy-5-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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